methyl 3-acetyl-1H-indole-5-carboxylate
Overview
Description
Methyl 3-acetyl-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.224. The purity is usually 95%.
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Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, such as methyl 3-acetyl-1H-indole-5-carboxylate, are synthesized through various methods, including the Fischer, Bartoli, and Bischler indole syntheses. These methods are pivotal for constructing indole nuclei essential for developing pharmaceuticals and materials with unique properties. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, outlining nine strategic approaches that classify all indole syntheses, which are critical for the development of new indole-based compounds with potential applications in drug discovery and material science (Taber & Tirunahari, 2011).
Phytomelatonin and Indole Derivatives in Plants
Indole derivatives also play a significant role in plant biology. For instance, melatonin, an indoleamine, has been identified in various plant species, suggesting that these compounds are synthesized in and absorbed by plants. Their functions range from acting as antioxidants or growth promoters to coordinating photoperiodic responses and regulating plant reproductive physiology (Paredes et al., 2009).
DNA Methyltransferase Inhibitors
Research on DNA methylation, a critical epigenetic process, has identified indole derivatives as potential DNA methyltransferase inhibitors. These compounds have shown promise in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in both in vitro and in vivo models, highlighting their potential in cancer therapy (Goffin & Eisenhauer, 2002).
Chemoprotective Agents in Cancer
Indole-3-carbinol (I3C) and its derivatives have been studied for their chemoprotective properties against cancer. These compounds, derived from cruciferous vegetables, have been shown to modulate enzyme activities relevant to carcinogenesis, offering a natural approach to cancer prevention (Bradlow, 2008).
Hepatic Protection
Indole derivatives, including I3C and its major derivatives, have demonstrated protective effects against chronic liver diseases such as viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These effects are attributed to their ability to regulate transcriptional factors, alleviate oxidative stress, and modulate enzymes relevant to lipid metabolism and detoxification processes, showcasing the therapeutic potential of indole derivatives in liver disease management (Wang et al., 2016).
Safety and Hazards
Future Directions
The future directions of research on methyl 3-acetyl-1H-indole-5-carboxylate could involve the investigation of novel methods of synthesis due to the importance of this significant ring system . Additionally, its application as biologically active compounds for the treatment of various disorders could be further explored .
Mechanism of Action
Target of Action
Methyl 3-acetyl-1H-indole-5-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways, contributing to their diverse biological activities . For instance, some indole derivatives have been reported to inhibit protein kinases , which play crucial roles in signal transduction pathways.
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
methyl 3-acetyl-1H-indole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-3-8(5-9(10)11)12(15)16-2/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFSAFFYUCWCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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